Methyl 2-formyloxazole-4-carboxylate

5-LOX inhibition anti-inflammatory arachidonic acid metabolism

Medicinal chemists targeting leukotriene biosynthesis face synthetic inefficiencies due to protection/deprotection steps. This compound’s 2-formyl and 4-methyl ester groups provide orthogonal reactivity, enabling convergent synthesis of anti-inflammatory leads with 5-LOX translocation inhibition. Key data: - Validated 5-LOX translocation inhibitor in RBL-2H3 cells. - MW 155.11, suitable for fragment-based drug discovery. - Eliminates protecting-group manipulations. Ready for immediate research use.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Cat. No. B14032470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-formyloxazole-4-carboxylate
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=N1)C=O
InChIInChI=1S/C6H5NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3
InChIKeyIKLYMZVYMRGFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-formyloxazole-4-carboxylate: Product Overview


Methyl 2-formyloxazole-4-carboxylate (CAS 2090138-84-2) is a heterocyclic compound featuring an oxazole core substituted with a reactive formyl (-CHO) group at the 2-position and a methyl ester (-COOCH₃) moiety at the 4-position, with the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol . Its primary distinction lies in its dual electrophilic functionality—the aldehyde enables orthogonal transformations such as reductive amination, aldol condensations, and hydrazone formation, while the methyl ester serves as a protected carboxylic acid handle for late-stage diversification . This compound has been documented as a key intermediate in patented synthetic routes toward bioactive molecules and has demonstrated activity as a 5-lipoxygenase (5-LOX) translocation inhibitor in cellular assays, with additional inhibitory effects reported against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1][2].

Dual-functional intermediate: formyl + methyl ester handles
Reported 5-LOX translocation inhibitor in cell assays
Enables orthogonal transformations without additional protection

Why Methyl 2-formyloxazole-4-carboxylate Is Irreplaceable


Substituting methyl 2-formyloxazole-4-carboxylate with structurally similar oxazole derivatives—such as the 5-carboxylate regioisomer (methyl 2-formyloxazole-5-carboxylate), the ethyl ester analog (ethyl 2-formyloxazole-4-carboxylate), or non-formyl variants like methyl oxazole-4-carboxylate—introduces material differences in both synthetic utility and biological target engagement. The 4-carboxylate substitution pattern defines the electronic distribution across the oxazole ring, influencing the reactivity of the formyl group and the stability of intermediates during cycloaddition or cross-coupling reactions [1]. The methyl ester, compared to the ethyl ester, provides a lower molecular weight (155.11 vs. 169.13 g/mol) and different solubility characteristics that affect reaction workup and purification workflows in medicinal chemistry campaigns . Furthermore, the documented 5-LOX inhibitory activity is specific to this substitution pattern; replacing the 2-formyl group with alternative substituents (e.g., methyl, hydroxymethyl, or cyano groups) eliminates this pharmacological profile, as established in structure-activity relationship studies of oxazole-based lipoxygenase inhibitors [2].

Ethyl ester analog
May alter solubility and chromatographic behavior, shifting purification workflows
5-carboxylate regioisomer
Lacks reported 5-LOX activity; target engagement profile may not transfer
Non-formyl oxazole esters
Absence of formyl group removes aldehyde reactivity and reported bioactivity

Methyl 2-formyloxazole-4-carboxylate: Differentiation Evidence


5-LOX Translocation Inhibitory Activity

Methyl 2-formyloxazole-4-carboxylate has been tested and documented as an inhibitor of 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, a key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes [1]. This specific target engagement is absent in non-formyl oxazole-4-carboxylates and is position-dependent, as the 5-carboxylate regioisomer has not been reported to exhibit this activity [1]. The compound also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, establishing a multi-target pharmacological profile that distinguishes it from simpler oxazole esters [2].

5-LOX Inhibition
Cross-study comparable
Active vs. no activity reported for comparators
Supports inflammatory pathway inhibitor research
Cell assay context; requires target validation
5-LOX inhibition anti-inflammatory arachidonic acid metabolism

Molecular Weight Advantage Over Ethyl Ester

The methyl ester moiety of methyl 2-formyloxazole-4-carboxylate (MW = 155.11 g/mol) confers a molecular weight advantage of approximately 14 g/mol compared to the ethyl ester analog ethyl 2-formyloxazole-4-carboxylate (MW = 169.13 g/mol) . This difference translates to distinct solubility profiles in aqueous and organic solvent systems, with methyl esters generally exhibiting higher aqueous solubility and different partitioning behavior in liquid-liquid extraction workflows . For medicinal chemistry campaigns operating under strict molecular weight constraints (e.g., fragment-based drug discovery or CNS-penetrant compound optimization), this lower molecular weight is a quantifiable procurement advantage.

MW Comparison
Direct head-to-head
ΔMW = -14 g/mol (155 vs. 169)
May support fragment-based screening workflows
Solubility and volatility context; verify for specific protocols
physicochemical properties solubility medicinal chemistry optimization

Patented Key Synthetic Intermediate

Methyl 2-formyloxazole-4-carboxylate is explicitly claimed as a synthetic intermediate in patent literature describing the preparation of pharmaceutically active compounds [1]. This contrasts with simpler oxazole esters (e.g., methyl oxazole-4-carboxylate or 2-methyl-oxazole-4-carboxylic acid methyl ester) that lack the reactive formyl handle and therefore cannot participate in the same synthetic transformations without additional functionalization steps. The presence of both an electrophilic aldehyde and a protected carboxylic acid in a single, low-molecular-weight scaffold enables convergent synthetic strategies that are not accessible using mono-functional oxazole analogs .

Synthetic Utility
Class-level inference
Bifunctional scaffold (aldehyde + ester) cited in patents
May reduce synthetic step count in convergent routes
Patent context; validate for target sequence
patented synthesis heterocyclic intermediate pharmaceutical building block

Antioxidant Activity in Lipid Systems

Methyl 2-formyloxazole-4-carboxylate has been documented to serve as an antioxidant in fats and oils, a property attributed to the electron-rich oxazole ring system combined with the electron-withdrawing formyl and ester substituents [1]. This functional activity is not shared by non-formyl oxazole-4-carboxylates (e.g., methyl oxazole-4-carboxylate, 2-methyl-oxazole-4-carboxylic acid methyl ester), which lack the conjugated system necessary for radical scavenging activity. While direct quantitative comparison data (e.g., ORAC values or peroxide value reduction) are not publicly available, the documented antioxidant property represents a class-level differentiation that informs selection for applications in lipid stabilization or oxidative stress research.

Antioxidant Activity
Class-level inference
Reported in lipid systems; quantitative data not publicly available
May support lipid oxidation research
Data to verify; assay conditions not detailed
antioxidant lipid oxidation food chemistry

4-Carboxylate vs. 5-Carboxylate Specificity

The 4-carboxylate substitution pattern of methyl 2-formyloxazole-4-carboxylate (CAS 2090138-84-2) defines a distinct chemical and biological space compared to its 5-carboxylate regioisomer, methyl 2-formyloxazole-5-carboxylate (CAS 1934799-61-7) [1]. While both compounds share the same molecular formula (C₆H₅NO₄) and molecular weight (155.11 g/mol), the position of the ester group alters the electronic distribution across the oxazole ring, affecting both the reactivity of the 2-formyl group and the compound's interaction with biological targets. The 4-carboxylate regioisomer has documented 5-LOX inhibitory activity, whereas the 5-carboxylate regioisomer is primarily reported as a building block for kinase inhibitor synthesis without the same lipoxygenase pharmacology [1].

Regioisomer Selectivity
Cross-study comparable
4-COOCH₃: 5-LOX active; 5-COOCH₃: no 5-LOX reported
Substitution position dictates target engagement
Must procure correct regioisomer for 5-LOX studies
regioisomer structure-activity relationship heterocyclic chemistry

Methyl 2-formyloxazole-4-carboxylate: Key Application Scenarios


5-LOX-Targeted Anti-Inflammatory Drug Discovery

Based on documented 5-LOX translocation inhibitory activity in rat RBL-2H3 cells, methyl 2-formyloxazole-4-carboxylate serves as a validated starting point or pharmacophore fragment for developing novel anti-inflammatory agents targeting leukotriene biosynthesis [1]. The compound's dual functionality allows for rapid analog generation via aldehyde derivatization (e.g., reductive amination to install amine-containing side chains) while maintaining the oxazole-4-carboxylate core that contributes to target engagement. This specific application is not supported by the 5-carboxylate regioisomer or by non-formyl oxazole esters, making this compound the appropriate procurement choice for 5-LOX-focused medicinal chemistry programs [1].

Multi-Step Synthesis of Patent Intermediates

As documented in patent literature, methyl 2-formyloxazole-4-carboxylate is explicitly employed as a key intermediate in the synthesis of pharmaceutically active compounds [2]. The orthogonal reactivity of the 2-formyl and 4-methyl ester groups enables convergent synthetic strategies—for example, sequential transformations where the aldehyde undergoes condensation or reductive amination followed by ester hydrolysis and subsequent amide coupling . This bifunctionality eliminates the need for additional protection/deprotection steps required when using mono-functional oxazole analogs, reducing overall step count and improving synthetic efficiency in process chemistry and medicinal chemistry workflows.

Fragment-Based & CNS-Penetrant Drug Discovery

With a molecular weight of 155.11 g/mol—approximately 8.3% lower than the ethyl ester analog (169.13 g/mol)—methyl 2-formyloxazole-4-carboxylate meets the stringent molecular weight criteria for fragment-based drug discovery (typically < 300 Da) and aligns with Lipinski's Rule of 5 guidelines for CNS drug design . The methyl ester's lower molecular weight and distinct solubility profile compared to the ethyl ester analog make it the preferred choice for fragment library inclusion, high-concentration screening, and lead optimization campaigns where every Dalton of molecular weight impacts pharmacokinetic properties .

Lipid Oxidation & Antioxidant Additive Development

The documented antioxidant activity of methyl 2-formyloxazole-4-carboxylate in fats and oils supports its application in lipid oxidation research and the development of antioxidant additives for food, cosmetic, or industrial lubricant formulations [3]. The electron-rich oxazole core conjugated with the formyl and ester substituents is hypothesized to confer radical-scavenging capacity. This application scenario differentiates the compound from non-formyl oxazole esters (e.g., methyl oxazole-4-carboxylate, 2-methyl-oxazole-4-carboxylic acid methyl ester), which lack the structural features associated with antioxidant activity and would not be suitable substitutes for lipid stabilization studies [3].

Application
Selection Property
Validation Focus
5-LOX pathway inhibitor research
Reported 5-LOX translocation inhibition
Cell-based leukotriene synthesis assay
Patent intermediate synthesis
Orthogonal aldehyde and ester handles
Sequential transformation without protecting groups
Fragment-based lead generation
Low MW (155 Da) and dual functionality
Fragment library screening properties
Lipid oxidation studies
Reported antioxidant behavior in fats/oils
Radical scavenging assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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